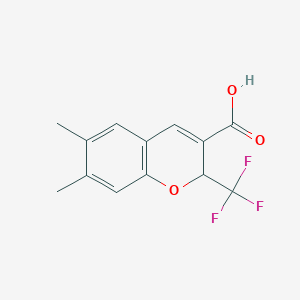
6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Cat. No. B8454689
M. Wt: 272.22 g/mol
InChI Key: YGHHWVDWCACIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259266B2
Procedure details


To the mixture of ethyl 6-methyl-2-(trifluoromethyl)-7-{[(trifluoromethyl) sulfonyl]-oxy}-2H-chromene-3-carboxylate (0.3 g, 0.7 mmol), potassium carbonate(0.378 g, 2.73 mmol), tetrakis(triphenylphosphine)palladium (0) (81 mg, 0.07 mmol) and 3 mL of anhydrous DMF was added trimethylboraxine(292 uL, 2.1 mmol). The resulting mixture was heated to 110° C., and stirred at 110° C. for two hrs. LC-MS indicated that the reaction was done. To the reaction was added 100 mL of EtOAc, the resulting organic solution was washed with brine, and dried over anhydrous magnesium sulfate. After removing the volatiles, the residue was purified on silica gel column with 1:9 EtOAc/hexane. It gave a white solid, about 180 mg. The purified white solid was dissolved in 3 mL of THF, to the resulting solution was added lithium hydroxide hydrate (118 mg, 2.8 mmol), 3 mL of water and 3 mL of ethanol, the resulting solution was heated to 80° C. and stirred for 45 min. After cooling to room temperature, the volatiles were removed on rotavapor, the residue was diluted with water, and acidified in ice bath with ice cold dilute hydrochloric acid. Plenty of white precipitates were formed. The solid was filtered and washed with water, and dried in vacuum. The crude product was then purified on reverse phase HPLC. It gave a white solid, 70 mg. 1H NMR (CDCl3/CD3OD/300 MHz) 7.73(s, 1H), 6.97(s, 1H), 6.79(s, 1H), 5.65(q, J=6.6 Hz), 2.25(s, 3H), 2.19(s, 3H). 13C NMR(CDCl3/ CD3OD/300 MHz) 167.0, 151.8, 143.2, 138.3, 131.0, 130.4, 123.9(q, J=287.9 Hz), 117.1, 116.9, 115.2, 70.7(q, J=32.7 Hz), 20.5, 18.9. 19F NMR(CDCl3/ CD3OD/300 MHz) −78.97(d, J=6.5 Hz). LC-MS (ES+):273.2 (M+1, 100). High resolution Mass (ES−): m/z calc. For C13H10F3O3: 271.0582(M−H), found: 271.0563.
Name
ethyl 6-methyl-2-(trifluoromethyl)-7-{[(trifluoromethyl) sulfonyl]-oxy}-2H-chromene-3-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One




Name
lithium hydroxide hydrate
Quantity
118 mg
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1OS(C(F)(F)F)(=O)=O)[O:8][CH:7]([C:20]([F:23])([F:22])[F:21])[C:6]([C:24]([O:26]CC)=[O:25])=[CH:5]2.[C:29](=O)([O-])[O-].[K+].[K+].CN(C=O)C.O.[OH-].[Li+]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C.O.CCOC(C)=O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:29])[O:8][CH:7]([C:20]([F:23])([F:21])[F:22])[C:6]([C:24]([OH:26])=[O:25])=[CH:5]2 |f:1.2.3,5.6.7,^1:51,53,72,91|
|
Inputs


Step One
|
Name
|
ethyl 6-methyl-2-(trifluoromethyl)-7-{[(trifluoromethyl) sulfonyl]-oxy}-2H-chromene-3-carboxylate
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=C(C(OC2=CC1OS(=O)(=O)C(F)(F)F)C(F)(F)F)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.378 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
81 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 110° C. for two hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added trimethylboraxine(292 uL, 2.1 mmol)
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting organic solution was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified on silica gel column with 1:9 EtOAc/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It gave a white solid, about 180 mg
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution was heated to 80° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 45 min
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed on rotavapor
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Plenty of white precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was then purified on reverse phase HPLC
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It gave a white solid, 70 mg
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C2C=C(C(OC2=CC1C)C(F)(F)F)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
